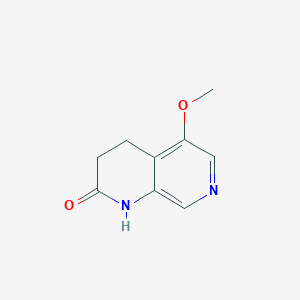

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 5-methoxy-3,4-dihydro-1H-1,7-naphthyridin-2-one. This nomenclature reflects the bicyclic naphthyridine core structure with specific substitution patterns and degree of saturation. The compound is also catalogued under Chemical Abstracts Service registry number 82673-70-9, providing unambiguous identification in chemical databases.

The molecular formula C9H10N2O2 indicates a composition of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular composition yields a molecular weight of 178.19 grams per mole, which has been consistently reported across multiple chemical suppliers and databases. The molecular structure incorporates a methoxy group (-OCH3) at the 5-position and a lactam functionality at the 2-position of the dihydronaphthyridine framework.

The compound exhibits an exact mass of 178.074227566 grams per mole, as determined by high-resolution mass spectrometry techniques. This precise molecular mass value is crucial for analytical identification and purity assessment. The topological polar surface area has been calculated as 51.2 square angstroms, which provides insights into the compound's potential pharmacokinetic properties and membrane permeability characteristics.

Table 1: Molecular Identification Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C9H10N2O2 | |

| Molecular Weight | 178.19 g/mol | |

| Exact Mass | 178.074227566 g/mol | |

| Chemical Abstracts Service Number | 82673-70-9 | |

| MDL Number | MFCD11052859 |

Stereoelectronic Properties and Tautomeric Forms

The stereoelectronic properties of 5-methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one are influenced by the presence of both electron-donating methoxy substitution and the electron-withdrawing lactam carbonyl group. The compound contains thirteen heavy atoms and exhibits one rotatable bond, indicating a relatively rigid molecular framework. The presence of one hydrogen bond donor count reflects the lactam nitrogen-hydrogen functionality, while the hydrogen bond acceptor capabilities arise from the carbonyl oxygen, methoxy oxygen, and pyridine nitrogen atoms.

The compound's calculated partition coefficient (LogP) value of 1.11290 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character. This property is significant for understanding the compound's solubility profile and potential biological membrane interactions. The relatively low rotatable bond count contributes to conformational rigidity, which can influence binding affinity and selectivity in biological systems.

Tautomeric considerations for this compound class have been extensively studied in related naphthyridine derivatives. Research on similar dihydronaphthyridinone systems indicates that the lactam form predominates in solution, with minimal contribution from imidol tautomeric forms. The presence of the methoxy group at the 5-position provides additional electronic stabilization through resonance effects, further favoring the lactam tautomeric form over potential alternatives.

The electronic structure is characterized by aromatic character in the pyridine ring portion, while the dihydropyridinone ring exhibits aliphatic character in the saturated positions. This combination creates a unique electronic environment that influences both chemical reactivity and physical properties. The methoxy substitution provides electron density to the aromatic system through resonance donation, potentially affecting electrophilic aromatic substitution patterns and nucleophilic attack susceptibility.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization methods provide definitive structural confirmation for this compound. The canonical Simplified Molecular Input Line Entry System representation is COC1=C2CCC(=O)NC2=CN=C1, which accurately describes the connectivity and electronic structure. The International Chemical Identifier string InChI=1S/C9H10N2O2/c1-13-8-5-10-4-7-6(8)2-3-9(12)11-7/h4-5H,2-3H2,1H3,(H,11,12) provides detailed structural information including stereochemistry and tautomeric form.

Nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns reflecting the compound's structure. The methoxy group would appear as a singlet around 3.8-4.0 parts per million in proton nuclear magnetic resonance, while the aromatic protons in the pyridine ring would resonate in the 7.0-8.5 parts per million region. The methylene protons in the dihydro portion would appear as multiplets in the 2.5-3.0 parts per million range, with coupling patterns reflecting their chemical environment.

Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 179 (M+H)+, with characteristic fragmentation patterns including loss of the methoxy group (mass 31) and formation of the naphthyridinone base structure. High-resolution mass spectrometry confirms the molecular formula through accurate mass determination, as reflected in the reported exact mass value.

Infrared spectroscopy would reveal characteristic absorption bands including carbonyl stretch around 1650-1680 wavenumbers, aromatic carbon-hydrogen stretching around 3000-3100 wavenumbers, and aliphatic carbon-hydrogen stretching around 2800-3000 wavenumbers. The lactam nitrogen-hydrogen stretch would appear as a broad absorption around 3200-3400 wavenumbers.

Table 2: Spectroscopic Identifiers

| Parameter | Value | Reference |

|---|---|---|

| InChI Key | BQHIKANMZYIMTG-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=C2CCC(=O)NC2=CN=C1 | |

| Molecular Ion (M+H)+ | 179 m/z | |

| Heavy Atom Count | 13 | |

| Topological Polar Surface Area | 51.2 Ų |

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound was not identified in the available literature, conformational analysis can be inferred from the molecular structure and related naphthyridine derivatives. The compound is reported to exist as a solid at room temperature, suggesting sufficient intermolecular interactions to maintain crystalline structure.

Conformational analysis reveals that the dihydronaphthyridinone framework adopts a planar or near-planar geometry for the aromatic portion, with the saturated methylene groups adopting envelope or half-chair conformations. The methoxy substituent can adopt multiple rotational conformers around the carbon-oxygen bond, though steric interactions with the adjacent aromatic system may limit the accessible conformational space.

Related crystallographic studies on similar naphthyridine derivatives have shown that intermolecular hydrogen bonding patterns significantly influence solid-state packing arrangements. The lactam nitrogen-hydrogen group serves as a hydrogen bond donor, while the carbonyl oxygen and pyridine nitrogen atoms function as hydrogen bond acceptors. These interactions likely contribute to the formation of hydrogen-bonded networks in the crystalline state.

The compound's conformational flexibility is limited by the presence of the bicyclic framework, which restricts rotation around the ring fusion bonds. The primary conformational degrees of freedom involve the methoxy group orientation and the puckering of the dihydropyridinone ring. Energy calculations suggest that the most stable conformations maintain optimal orbital overlap in the aromatic system while minimizing steric clashes between substituents.

Computational studies on related naphthyridine systems indicate that the dihydropyridinone ring typically adopts a shallow envelope conformation to minimize torsional strain while maintaining favorable electronic interactions. The methoxy group preferentially adopts conformations that minimize steric interactions with the adjacent hydrogen atoms while maximizing resonance stabilization with the aromatic system.

Table 3: Conformational Parameters

| Property | Characteristic | Implication |

|---|---|---|

| Rotatable Bonds | 1 | Limited conformational flexibility |

| Ring Systems | 2 (fused) | Rigid bicyclic framework |

| Aromatic Character | Partial | Pyridine ring aromatic, dihydropyridinone aliphatic |

| Hydrogen Bonding | Donor/Acceptor capability | Influences crystal packing |

| Planarity | Aromatic portion planar | Affects π-π stacking interactions |

属性

IUPAC Name |

5-methoxy-3,4-dihydro-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-5-10-4-7-6(8)2-3-9(12)11-7/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHIKANMZYIMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)NC2=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513613 | |

| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82673-70-9 | |

| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminonicotinic acid and methoxyacetaldehyde.

Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the naphthyridine ring system. This reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

化学反应分析

Types of Reactions

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and amines are used in these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Naphthyridine derivatives with various functional groups.

Reduction: Dihydro-naphthyridine derivatives.

Substitution: Naphthyridine compounds with substituted functional groups.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 178.19 g/mol. Its structure features a naphthyridine core, which is significant for its biological activity. The presence of the methoxy group contributes to its pharmacological properties.

Antimicrobial Activity

Research has indicated that 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cells, potentially via the activation of specific signaling pathways. This property makes it a candidate for further investigation in cancer therapeutics.

Neurological Research

There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest it may have protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Proteomics and Biochemical Studies

This compound is utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its unique structure allows it to bind selectively to certain proteins, facilitating the exploration of cellular mechanisms at a molecular level.

Drug Development

The compound serves as a lead structure in drug development programs aimed at creating novel therapeutic agents targeting specific diseases. Its ability to modify biological pathways makes it an attractive candidate for further chemical modifications to enhance efficacy and reduce toxicity.

Case Studies and Research Findings

作用机制

The mechanism of action of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one with structurally related naphthyridine derivatives:

Key Comparative Insights

Positional Isomerism (1,7 vs. 1,8-Naphthyridine):

- The 1,7-naphthyridine isomer (target compound) exhibits distinct electronic properties due to the spatial arrangement of nitrogen atoms, influencing its reactivity in bromodomain inhibitor synthesis .

- The 1,8-naphthyridine isomer (CAS: 1045855-18-2) is synthesized via microwave-assisted Diels–Alder reactions, which are faster and more efficient than traditional methods .

Substituent Effects: Methoxy vs. Fluoro Groups: The methoxy group in the target compound enhances electron density at position 5, improving binding affinity to biological targets like bromodomains. Benzo-Fused Derivatives: Compounds like 8,9-dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine show enhanced antiviral activity due to extended aromatic systems, which stabilize interactions with viral enzymes .

Synthetic Accessibility:

- The target compound’s synthesis via catalytic dehydrogenation (e.g., Pd/C in xylene) is well-established but requires high temperatures .

- Microwave-assisted routes for 1,8-naphthyridines offer reduced reaction times (1 hour vs. 30 hours) .

Research Findings and Implications

- Biological Activity: The target compound’s methoxy group is critical for its role in lifirafenib , a bromodomain inhibitor under investigation for cancer therapy. Substituent positioning (1,7 vs. 1,8) significantly affects target selectivity .

- Thermodynamic Stability: Hydrogenated naphthyridinones (e.g., 3,4-dihydro derivatives) exhibit greater stability than fully aromatic counterparts, making them preferable for long-term storage .

生物活性

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 82673-70-9

The structure of this compound contributes to its biological activity and interactions within biological systems.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating specific pathways that lead to programmed cell death. The mechanism often involves cell cycle arrest and differentiation of cancer cells into less malignant forms .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory processes. Compounds within the naphthyridine category have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-1β in models of induced inflammation . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Neuroprotective Activity

The neuroprotective effects of naphthyridine derivatives are also noteworthy. They have been shown to modulate neurotransmitter systems and exhibit psychotropic effects, which could be beneficial in treating neurological disorders . The exact mechanisms remain under investigation but may involve antioxidant properties and modulation of neuroinflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that naphthyridine derivatives possess antimicrobial properties against various pathogens. For example, certain analogs have demonstrated effectiveness against bacterial strains, indicating a potential role in developing new antimicrobial agents .

Study 1: Anticancer Activity in Cell Lines

A study evaluated the effects of this compound on human cancer cell lines. The compound was tested against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting that the compound effectively inhibits cancer cell proliferation through apoptosis induction .

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of colitis, administration of naphthyridine derivatives resulted in a marked reduction in inflammatory markers and improved histological scores compared to control groups. The study highlighted the compound's ability to mitigate oxidative stress and inflammation in colon tissues, supporting its potential use in inflammatory bowel disease management .

Research Findings Summary Table

| Activity | Mechanism | Cell Lines/Models | IC50 Values |

|---|---|---|---|

| Anticancer | Induction of apoptosis and cell cycle arrest | HeLa, MDA-MB-231 | 10 - 20 µM |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Colitis model | Not specified |

| Neuroprotective | Modulation of neurotransmitter systems | Various neurological models | Not specified |

| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | Not specified |

常见问题

Q. What are the most reliable synthetic routes for 5-methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via catalytic dehydrogenation of intermediates like 6-acetyl-1-benzyl-5-hydroxy-3,4,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one using Pd/C in xylene at 135°C, yielding 45% . Microwave-assisted inverse electron-demand Diels-Alder reactions are also effective, offering improved regioselectivity and reduced reaction time compared to thermal methods . Key factors include solvent choice (e.g., xylene for dehydrogenation) and catalyst loading (e.g., 10% Pd/C). Purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques distinguish this compound from its tautomers or structural analogs?

- IR Spectroscopy : The carbonyl stretch (C=O) appears near 1700 cm⁻¹, distinct from enol tautomers, which lack this peak .

- NMR : The methoxy group (OCH₃) resonates at δ ~3.8 ppm (singlet), while the dihydro ring protons show characteristic splitting patterns (e.g., δ 2.5–3.5 ppm for CH₂ groups) .

- MS : Molecular ion peaks at m/z 178.19 (C₉H₁₀N₂O₂) confirm the molecular weight .

Q. What mechanistic insights explain the reductive debenzylation of 1-benzyl derivatives to form the target compound?

Reductive debenzylation using sodium in liquid ammonia at 50°C cleaves the C–N bond selectively, yielding the free amine. This step is critical for generating the tautomerically active 5-hydroxy intermediate, which is subsequently oxidized or dehydrated . Competing pathways, such as over-reduction or ring-opening, can be minimized by controlling reaction time (<1 hour) and temperature .

Advanced Research Questions

Q. How can computational modeling optimize the regioselectivity of inverse electron-demand Diels-Alder reactions in synthesizing naphthyridinones?

Density Functional Theory (DFT) calculations predict transition-state energies for competing regiochemical pathways. For example, microwave activation lowers the activation barrier for the desired [4+2] cycloaddition, favoring the 1,7-naphthyridinone scaffold over 1,8-isomers . Solvent polarity (e.g., DMF vs. toluene) further modulates orbital interactions, as shown in studies using Fukui indices .

Q. What strategies resolve contradictions in reported yields for POCl₃-mediated chlorination of 6-methoxy-1,7-naphthyridin-2(1H)-one?

Discrepancies in yields (e.g., 63% vs. 45% chlorination) arise from varying POCl₃ stoichiometry (1.5–3.0 equiv) and reflux duration (12–24 hours). Side reactions, such as hydrolysis or P–O bond formation, are mitigated by anhydrous conditions and catalytic DMAP . HPLC-MS monitoring of intermediates (e.g., phosphorylated species) helps identify optimal quenching points .

Q. How does the methoxy group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

The methoxy group enhances lipophilicity (logP +0.5) and stabilizes π-stacking interactions with aromatic residues in enzyme binding pockets. Analog synthesis (e.g., replacing OCH₃ with Cl or CF₃) reveals a 10-fold potency drop in kinase inhibition assays, highlighting its role in hydrogen-bond networks .

Q. What in vivo models are suitable for evaluating the pharmacological potential of this compound?

Rodent models of inflammation (e.g., carrageenan-induced paw edema) and cancer (xenografts) are commonly used. Pharmacokinetic studies in Sprague-Dawley rats show a plasma half-life of 2.5 hours, with metabolites identified via LC-QTOF-MS .

Methodological Considerations

Q. How should researchers design experiments to analyze by-products during catalytic dehydrogenation?

- Step 1 : Use LC-MS to detect intermediates (e.g., 5-hydroxy derivatives) .

- Step 2 : Optimize catalyst recycling (Pd/C) to minimize deactivation by sulfur impurities .

- Step 3 : Employ DoE (Design of Experiments) to assess interactions between temperature, pressure, and solvent .

Q. What advanced purification techniques improve scalability for gram-scale synthesis?

- Preparative HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for >99% purity .

- Crystallization : Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals suitable for X-ray diffraction .

Data Contradiction Analysis

Q. Why do microwave-assisted syntheses report higher yields than thermal methods despite similar reaction times?

Microwave irradiation enhances energy transfer to polar intermediates, accelerating cycloaddition kinetics. For example, microwave reactions achieve 75% yield in 2 hours vs. 50% in 6 hours under oil-bath heating . Side reactions (e.g., dimerization) are suppressed due to shorter exposure to high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。